Cas no 1805835-91-9 (4-Hydroxy-1H-benzimidazole-5-carbonyl chloride)

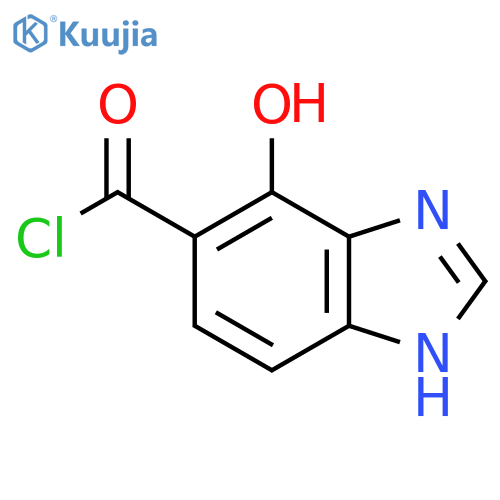

1805835-91-9 structure

商品名:4-Hydroxy-1H-benzimidazole-5-carbonyl chloride

CAS番号:1805835-91-9

MF:C8H5ClN2O2

メガワット:196.590500593185

CID:4825125

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-1H-benzimidazole-5-carbonyl chloride

-

- インチ: 1S/C8H5ClN2O2/c9-8(13)4-1-2-5-6(7(4)12)11-3-10-5/h1-3,12H,(H,10,11)

- InChIKey: DVOKBYIQKYZJEP-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC2=C(C=1O)N=CN2)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 66

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061004206-250mg |

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride |

1805835-91-9 | 98% | 250mg |

$849.66 | 2022-04-01 | |

| Alichem | A061004206-1g |

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride |

1805835-91-9 | 98% | 1g |

$2,025.20 | 2022-04-01 | |

| Alichem | A061004206-500mg |

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride |

1805835-91-9 | 98% | 500mg |

$1,166.20 | 2022-04-01 |

4-Hydroxy-1H-benzimidazole-5-carbonyl chloride 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1805835-91-9 (4-Hydroxy-1H-benzimidazole-5-carbonyl chloride) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量